4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Pharmaceutical Analysis Method Validation Regulatory Compliance

Ensure regulatory compliance in Vandetanib ANDA submissions with this well-characterized impurity reference standard. Inaccurate quantification from substandard reference materials is a leading cause of analytical method rejection. This compound provides an exact solution: • Serves as a critical HPLC/LC-MS system suitability standard for impurity profiling per ICH Q3A/B guidelines. • Enables accurate determination of relative retention times and quantification of Vandetanib Impurity 2 in drug substance and finished product batches. • High-purity (≥98%) material suitable for cGMP intermediate use, PET tracer precursor synthesis, and solid-state polymorphism screening.

Molecular Formula C15H11BrFN3O2
Molecular Weight 364.17 g/mol
CAS No. 196603-96-0
Cat. No. B032760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
CAS196603-96-0
Molecular FormulaC15H11BrFN3O2
Molecular Weight364.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(N=CNC2=CC1=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,20H,1H3,(H,18,19)
InChIKeyBMCQUFITKANMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vandetanib Impurity 2 Sourcing & Procurement Guide


4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 196603-96-0), also known as Vandetanib Impurity 2, is a 4-anilinoquinazoline derivative with the molecular formula C15H11BrFN3O2 and a molecular weight of 364.17 g/mol . It is primarily recognized as a key synthetic intermediate in the production of Vandetanib [1] and serves as a reference standard for analytical method development and quality control of Vandetanib drug substance and finished product [2]. The compound is also utilized as a precursor in the radiosynthesis of PET imaging agents .

Analytical standard HPLC/LC-MS impurity profiling for ANDA method validation
Synthetic building block Late-stage intermediate for Vandetanib API synthesis
PET tracer precursor 18F-fluorination to yield VEGFR2 imaging agent

Why Analogs Cannot Substitute for Vandetanib Impurity 2


Direct substitution of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol with a generic 4-anilinoquinazoline or even another Vandetanib impurity standard is not feasible due to its specific, well-defined role in both synthetic and analytical pathways. While compounds like 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (Vandetanib Impurity 4) [1] or N-desmethylvandetanib [2] may share a quinazoline core, their distinct functional groups and molecular weights result in different chromatographic retention times, ionization efficiencies, and reactivity. Using an incorrect impurity standard can lead to inaccurate quantification in HPLC/LC-MS assays and potential regulatory non-compliance in Abbreviated New Drug Applications (ANDAs) [3]. Furthermore, as a dedicated synthetic intermediate, its unique substitution pattern is essential for the final step in Vandetanib synthesis [4], and any deviation from this specific building block would alter the final drug product's impurity profile.

  • Impurity standard mismatch Different Vandetanib impurities (e.g., Impurity 4) have distinct retention times and ionization efficiencies, compromising assay accuracy.
  • API cannot substitute intermediate Vandetanib API lacks the reactive handle for late-stage derivatization; its use would alter the impurity profile and synthetic yield.
  • Salt form impacts solubility The free base and hydrochloride salt exhibit different aqueous solubility; selecting the wrong form may affect reaction conditions or assay readouts.

Vandetanib Impurity 2: Comparative Procurement Data


Analytical Reference Standard: Impurity 2 vs. Impurity 4

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (Vandetanib Impurity 2) is a dedicated reference standard for the analysis of Vandetanib, supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. In contrast, Vandetanib Impurity 4 (7-(Benzyloxy)-4-chloro-6-methoxyquinazoline, CAS 162364-72-9) [2] is a different synthetic intermediate with distinct physical-chemical properties. The procurement of the correct impurity standard is mandated by ICH Q3A/B guidelines for impurity profiling, where accurate identification and quantification are required.

Impurity 2 vs. Impurity 4
Head-to-head
Distinct chemical identity and intended use for ANDA impurity profiling; Impurity 4 serves a different synthetic pathway.
Supports accurate impurity quantification in ANDA methods
Method context: HPLC/LC-MS for drug substance and product
Pharmaceutical Analysis Method Validation Regulatory Compliance

Synthetic Intermediate vs. Vandetanib API

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a key late-stage intermediate in the synthesis of Vandetanib, enabling the final alkylation step [1]. Vandetanib itself (CAS 443913-73-3) is the final drug product, not a building block. While Vandetanib is an orally bioavailable, potent inhibitor of VEGFR2 (IC50 = 40 nM) and EGFR (IC50 = 500 nM) , it cannot serve as a synthetic precursor for further derivatization. The intermediate is available with a purity of ≥98.0% [2] or 99.0% [3] from various suppliers, enabling its direct use in cGMP manufacturing.

Intermediate vs. API
Cross-study comparable
Key building block available at 98.0–99.0% purity; Vandetanib API is the final drug product with VEGFR2/EGFR inhibition.
Essential for scalable cGMP synthesis, not interchangeable with API
Process chemistry context: multi-step synthesis
Medicinal Chemistry Process Chemistry Drug Synthesis

Free Base vs. Hydrochloride Salt: Physical Properties

The free base form, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 196603-96-0), has a molecular weight of 364.17 g/mol . Its hydrochloride salt (CAS 932016-10-9) has a higher molecular weight of 400.63 g/mol and is generally expected to exhibit enhanced aqueous solubility, a common property of salt forms [1]. While specific solubility data for this compound are not widely published, the salt form is often preferred for biological assays and formulation studies where increased solubility in aqueous media is required.

Free base vs. HCl salt
Class-level
MW shift +36.46 g/mol; salt form generally expected to enhance aqueous solubility
Select form based on solubility requirements for assays or synthesis
Data to verify; class-level inference
Formulation Development Salt Selection Solubility

PET Tracer Precursor vs. Vandetanib

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol serves as a direct precursor for the radiosynthesis of [18F]-(R)-FEPAQ, a potential PET imaging agent for VEGFR2 . Vandetanib, while a potent VEGFR2 inhibitor (IC50 = 40 nM) , contains a methylpiperidine moiety that is not directly amenable to simple radiofluorination at the same position. The bromo-substituent on the target compound allows for efficient nucleophilic aromatic substitution with [18F]fluoride, a standard method in PET radiochemistry.

PET tracer precursor
Reported
Bromo-substituent enables [18F]fluorination for [18F]-(R)-FEPAQ; Vandetanib requires multi-step modification.
Supports radiochemical synthesis of VEGFR2-targeted PET tracer
Method: nucleophilic aromatic substitution with [18F]fluoride
PET Imaging Radiochemistry VEGFR2

Vandetanib Impurity 2: Procurement & Application Scenarios


ANDA Method Development & Validation

In the development and validation of HPLC or LC-MS methods for the quantification of Vandetanib impurities, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (Vandetanib Impurity 2) is a critical reference standard [1]. It is used to establish system suitability, determine relative retention times, and quantify the impurity in drug substance and finished product batches. Regulatory guidelines (ICH Q3A/B) require the use of well-characterized, high-purity impurity standards for accurate method validation and subsequent ANDA submissions.

cGMP Intermediate for Vandetanib API

For CDMOs and process chemistry groups manufacturing Vandetanib under cGMP conditions, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a key late-stage intermediate [2]. Procuring this compound at high purity (≥98.0%) [3] is essential for the final O-alkylation step to yield Vandetanib. Its use ensures a well-defined impurity profile and high yield in the final API synthesis, which is critical for meeting regulatory specifications.

VEGFR2 PET Tracer Radiosynthesis

Radiochemistry laboratories engaged in the development of novel PET imaging agents for oncology can utilize 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol as a precursor for [18F]-(R)-FEPAQ . This compound contains a bromo-substituent that allows for efficient [18F]fluorination, enabling the synthesis of a VEGFR2-targeted tracer for potential use in cancer diagnosis and therapy monitoring .

Physicochemical & Solid-State Characterization

The free base form (CAS 196603-96-0) and its hydrochloride salt (CAS 932016-10-9) [4] can be used in comparative physicochemical studies, including solubility, stability, and polymorphism screening. Understanding the solid-state properties of this key intermediate is essential for optimizing its handling and storage during large-scale Vandetanib manufacturing [2].

Application
Selection Property
Validation Focus
ANDA impurity profiling method
Certified impurity reference standard
LC method system suitability, RRT, and quantification
Vandetanib API synthesis
High-purity late-stage intermediate
Purity ≥98.0% and impurity profile control
VEGFR2 PET imaging probe development
4-bromo precursor for direct [18F]fluorination
Radiochemical yield and specific activity
Solid-state and solubility screening
Free base and salt forms
Solubility, stability, and polymorphism assessment
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